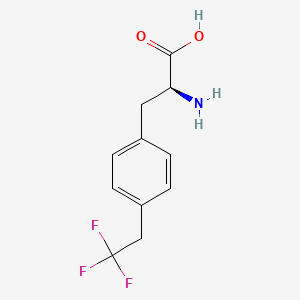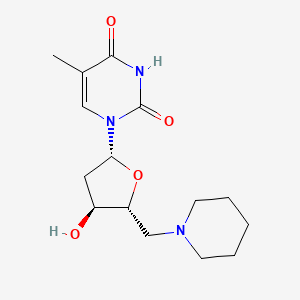![molecular formula C18H18BrClN2O B10756217 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B10756217.png)
4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline is an organic compound belonging to the class of anthranilamides. This compound features a benzene carboxamide moiety with an amine group at the 2-position of the benzene ring. It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution.
Amidation: The final step involves the formation of the amide bond between the aniline and the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the carbonyl group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. For example, it has been suggested to repress the promoter of p53 and sequester CREB3 and SP110 isoform 3/Sp110b in the cytoplasm, thereby interrupting normal cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-bromophenyl derivatives: These compounds share the bromine and amine functionalities.
N-acylpyrrolidines: Compounds with similar pyrrolidine rings and acyl groups.
Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group.
Uniqueness
4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H18BrClN2O |
|---|---|
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
(2-amino-5-bromophenyl)-[(2R)-2-[(2-chlorophenyl)methyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-13-7-8-17(21)15(11-13)18(23)22-9-3-5-14(22)10-12-4-1-2-6-16(12)20/h1-2,4,6-8,11,14H,3,5,9-10,21H2/t14-/m1/s1 |
InChI-Schlüssel |
JEGGWFHNKPRKTO-CQSZACIVSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)C2=C(C=CC(=C2)Br)N)CC3=CC=CC=C3Cl |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)N)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-Amino-4-methylpentyl)octahydro-pyrrolo[1,2-A] pyrimidine](/img/structure/B10756134.png)
![(2r,6s)-6-{[methyl(3,4,5-Trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-Hexahydroquinazoline-2,4-Diamine](/img/structure/B10756140.png)
![(2s,3s)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B10756146.png)
![[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B10756149.png)
![3-[[(Methylamino)sulfonyl]amino]-2-oxo-6-phenyl-n-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxophenyl]-1(2h)-pyridine acetamide](/img/structure/B10756174.png)

![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B10756208.png)
![2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid](/img/structure/B10756209.png)
![4-[(1s,2r,5s)-4,4,8-Trimethyl-3-Oxabicyclo[3.3.1]non-7-En-2-Yl]phenol](/img/structure/B10756210.png)
![4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B10756220.png)

![(5r)-2-Sulfanyl-5-[4-(Trifluoromethyl)benzyl]-1,3-Thiazol-4-One](/img/structure/B10756229.png)
